molecular formula C22H18ClN3O4 B612124 (2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione CAS No. 1395347-24-6

(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione

Cat. No.: B612124
CAS No.: 1395347-24-6
M. Wt: 423.85
InChI Key: FSEZESVJDPKRDS-UWJYYQICSA-N
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Description

ISA-2011B is a chemical compound known for its inhibitory effects on phosphatidylinositol 4-phosphate 5-kinase alpha (PIP5K1α). This compound has shown promising anticancer properties by targeting specific pathways involved in cell proliferation and survival .

Preparation Methods

ISA-2011B can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the formation of the desired compound. Industrial production methods may involve scaling up these reactions to produce larger quantities of ISA-2011B with high purity .

Chemical Reactions Analysis

ISA-2011B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ISA-2011B has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of PIP5K1α and its effects on various biochemical pathways.

    Biology: Employed in research to understand the role of PIP5K1α in cellular processes such as cytoskeleton reorganization, cytokine gene expression, and T cell survival.

    Medicine: Investigated for its potential as an anticancer agent, particularly in targeting prostate cancer cells and inhibiting tumor growth.

    Industry: Utilized in the development of new therapeutic agents and in the study of inflammatory diseases .

Mechanism of Action

ISA-2011B exerts its effects by inhibiting the activity of PIP5K1α, a key enzyme involved in the biosynthesis of phosphatidylinositol 4,5-bisphosphate (PIP2). This inhibition disrupts downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway, which is crucial for cell survival, proliferation, and invasion. By targeting these pathways, ISA-2011B effectively reduces the growth and invasiveness of cancer cells .

Comparison with Similar Compounds

ISA-2011B is unique in its high specificity and binding affinity for PIP5K1α compared to other similar compounds. Some similar compounds include:

ISA-2011B stands out due to its selective inhibition of PIP5K1α and its potential therapeutic applications in cancer treatment.

Properties

IUPAC Name

(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O4/c1-25-9-20(27)26-17(22(25)28)4-11-5-18-19(30-10-29-18)7-13(11)21(26)15-8-24-16-3-2-12(23)6-14(15)16/h2-3,5-8,17,21,24H,4,9-10H2,1H3/t17-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEZESVJDPKRDS-UWJYYQICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N2C(C1=O)CC3=CC4=C(C=C3C2C5=CNC6=C5C=C(C=C6)Cl)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(=O)N2[C@H](C1=O)CC3=CC4=C(C=C3[C@H]2C5=CNC6=C5C=C(C=C6)Cl)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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